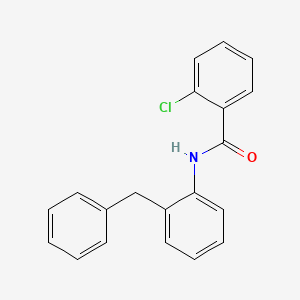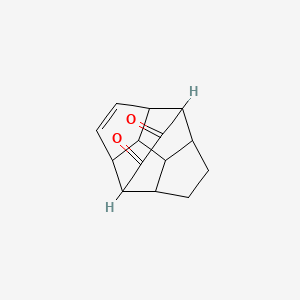
3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- is a complex organic compound with the molecular formula C14H14O2 and a molecular weight of 214.2598 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- involves several steps, typically starting with the preparation of the core polycyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Scientific Research Applications
3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its polycyclic structure allows it to fit into specific binding sites on proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- can be compared with other similar polycyclic compounds, such as:
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
The uniqueness of 3,6-Ethanodicyclopenta(cd,gh)pentalene-7,8-dione, 1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro- lies in its more complex structure, which includes multiple fused rings and additional functional groups, making it a versatile compound for various applications .
Properties
CAS No. |
68217-18-5 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
pentacyclo[6.6.0.02,12.03,7.04,11]tetradec-5-ene-9,10-dione |
InChI |
InChI=1S/C14H14O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h1-2,5-12H,3-4H2 |
InChI Key |
MBDZNXZQYJZLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C1C4C5C3C(C2C(=O)C4=O)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


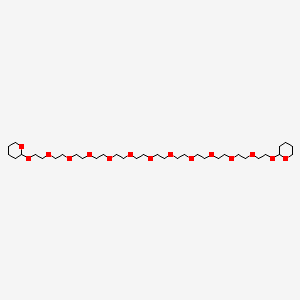



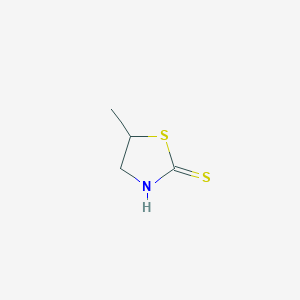
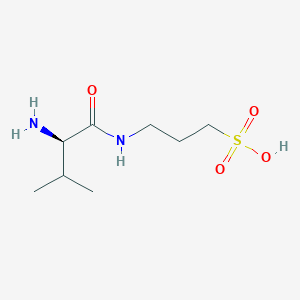


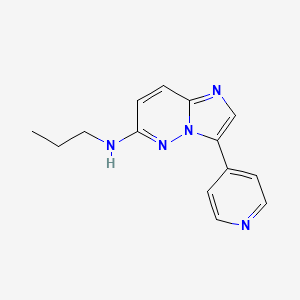

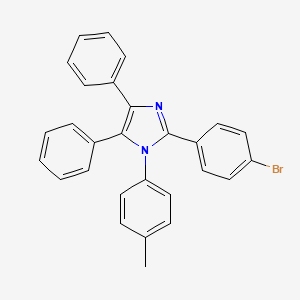

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
